N-(2-acetylphenyl)pyridine-2-carboxamide
Description
Properties
Molecular Formula |
C14H12N2O2 |
|---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
N-(2-acetylphenyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C14H12N2O2/c1-10(17)11-6-2-3-7-12(11)16-14(18)13-8-4-5-9-15-13/h2-9H,1H3,(H,16,18) |
InChI Key |
QXFJSNVYMDYTAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=N2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Chemical Transformations
Established Synthetic Pathways for N-(2-acetylphenyl)pyridine-2-carboxamide
Traditional synthetic routes are foundational in the preparation of this compound, primarily relying on robust and well-documented reactions such as amide couplings and condensation approaches.
One of the most common and effective methods for forming the amide linkage in this compound is through an acid chloride intermediate. This two-step process begins with the activation of the carboxylic acid, followed by reaction with the amine.
The general pathway involves:
Activation of Pyridine-2-carboxylic Acid: The carboxylic acid is converted into a more reactive acyl chloride. This is typically achieved using a chlorinating agent. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are frequently used for this transformation. commonorganicchemistry.comlibretexts.org The use of thionyl chloride is advantageous as the byproducts (SO₂ and HCl) are gaseous, simplifying purification. libretexts.org Oxalyl chloride is also effective and often used with a catalytic amount of dimethylformamide (DMF). commonorganicchemistry.com
Acylation of 2'-Aminoacetophenone (B46740): The resulting pyridine-2-carbonyl chloride is then reacted in situ with 2'-aminoacetophenone. This nucleophilic acyl substitution reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534) (TEA), to neutralize the hydrochloric acid (HCl) generated during the reaction. growingscience.com
The reaction of picolinic acid (pyridine-2-carboxylic acid) with thionyl chloride to generate the acid chloride in situ is a known procedure for producing N-alkyl-N-phenylpicolinamides. nih.gov
Table 1: Common Reagents for Acid Chloride Formation
| Reagent | Typical Conditions | Byproducts | Notes |
|---|---|---|---|
| Thionyl Chloride (SOCl₂) | Neat or in a solvent, often at reflux | SO₂(g), HCl(g) | Volatile byproducts are easily removed. commonorganicchemistry.comlibretexts.org |
| Oxalyl Chloride ((COCl)₂) | DCM solvent, often with catalytic DMF | CO(g), CO₂(g), HCl(g) | Considered a milder agent than SOCl₂. commonorganicchemistry.com |
| Phosphorus Trichloride (PCl₃) | --- | H₃PO₃ | Less common due to the non-volatile phosphorus acid byproduct. |
| Cyanuric Chloride | --- | Cyanuric acid | Can be used as an alternative to avoid acidic HCl byproduct. |
This table is generated based on information from multiple sources. commonorganicchemistry.comlibretexts.org
Direct condensation reactions offer an alternative to the acid chloride pathway, avoiding the need to handle highly reactive acyl chlorides. These methods involve the use of coupling agents that activate the carboxylic acid in situ to facilitate amide bond formation. growingscience.comjocpr.com
Common coupling agents include:
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) are widely used. jocpr.com These reactions are often performed with an additive such as 4-dimethylaminopyridine (B28879) (DMAP) to act as a catalyst. jocpr.commdpi.com
Uronium/Onium Salts: Reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are highly efficient for amide bond formation, particularly in cases where starting materials may be sterically hindered or less reactive. growingscience.com These reactions are typically run in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). growingscience.com
Derivatization represents another strategic approach. For instance, a related compound, N-(2-aminoethyl)pyridine-2-carboxamide, can be synthesized from N-(2-hydroxyethyl)pyridine-2-carboxamide via a mesylate intermediate followed by reaction with ammonia. prepchem.com A similar strategy could potentially be envisioned where a precursor molecule is first synthesized and then chemically modified to introduce the acetyl group onto the phenyl ring.
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds. nih.govlibretexts.org While not a direct method for forming the amide bond itself, it is a key strategy for constructing complex pyridine carboxamide precursors. nih.govorganic-chemistry.org This palladium-catalyzed reaction typically couples an organoboron species (like a boronic acid or ester) with an organohalide. libretexts.org
A plausible synthetic route to this compound using this methodology could involve:
Route A: Coupling of (2-(pyridine-2-carboxamido))phenylboronic acid with a bromoacetophenone derivative.
Route B: Coupling of N-(2-bromophenyl)pyridine-2-carboxamide with (2-acetylphenyl)boronic acid .
This approach has been successfully used to synthesize a variety of functionalized pyridine and pyrazine (B50134) carboxamides. For example, 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides were synthesized via a Suzuki coupling between 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide and various arylboronic acids using a Pd(PPh₃)₄ catalyst. semanticscholar.orgmdpi.com Similarly, novel pyridine derivatives have been synthesized by coupling N-[5-bromo-2-methylpyridine-3-yl]acetamide with various arylboronic acids. nih.gov The tolerance of the Suzuki reaction for a wide range of functional groups makes it a highly versatile method. nih.gov
Table 2: Example Conditions for Suzuki-Miyaura Coupling in Heterocyclic Amide Synthesis
| Halide Component | Boronic Acid Component | Catalyst / Ligand | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | 3-Acetylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 60% | semanticscholar.org |
| N-[5-bromo-2-methylpyridine-3-yl]acetamide | Various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate to Good | nih.gov |
| 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | Pd₂ (dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 99% | organic-chemistry.org |
This table presents data from studies on related compounds to illustrate the applicability of the Suzuki-Miyaura reaction. nih.govorganic-chemistry.orgsemanticscholar.org
Novel Synthetic Routes and Precursor Utilization
Research into more efficient and versatile synthetic methods continues to evolve, with a focus on novel precursors and catalytic systems.
N-Aryl-2-chloroacetamides are highly versatile synthetic intermediates due to the reactivity of the chlorine atom, which can be easily displaced by various nucleophiles. researchgate.net The synthesis of these precursors is often straightforward, involving the chloroacetylation of an appropriate aniline (B41778) with chloroacetyl chloride. researchgate.net
While not a direct precursor to the target compound, the chemistry of α-chloroacetamides is relevant. For instance, palladium-catalyzed Suzuki-Miyaura cross-coupling has been developed for the α-arylation of 2-chloroacetamides using organotrifluoroborate salts. nih.gov This method allows for the formation of α-aryl amides, demonstrating a powerful way to construct carbon-carbon bonds adjacent to the amide nitrogen. nih.gov Furthermore, α-sulfamate acetamides have been explored as alternatives to chloroacetamide electrophiles in medicinal chemistry, highlighting the ongoing innovation in modifying this functional group. nih.gov
The formation of the carboxamide bond is arguably the most critical step in the synthesis of this compound. growingscience.com As discussed, the two primary strategies are the conversion of the carboxylic acid to a reactive derivative (like an acid chloride) or the use of a coupling agent. jocpr.com
The choice of strategy often depends on the specific substrates. For poorly reactive aromatic amines, converting the carboxylic acid to a more reactive acyl chloride is often necessary to achieve good yields. mdpi.com The amide coupling reaction is one of the most utilized transformations in medicinal chemistry due to the stability of the resulting amide bond, which is present in numerous pharmaceutical products. growingscience.com Various catalytic systems and optimized reaction conditions have been developed to ensure high conversion and purity, accommodating a wide diversity of acid and amine substrates. growingscience.com
Mechanistic Aspects of Synthetic Transformations
The synthesis of this compound and the reactivity of related systems are governed by fundamental principles of organic chemistry. Understanding the mechanistic pathways of these transformations is crucial for optimizing reaction conditions and exploring the synthesis of new derivatives.
The synthesis of this compound can be achieved through a multi-step process, primarily involving the formation of an amide bond between a pyridine-2-carboxylic acid derivative and 2'-aminoacetophenone. A common and efficient method for this transformation is the conversion of the carboxylic acid to a more reactive acyl chloride, followed by a nucleophilic acyl substitution with the amine.
Step 1: Formation of Pyridine-2-carbonyl chloride
The initial step involves the activation of pyridine-2-carboxylic acid (picolinic acid). This is typically accomplished by reacting it with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often in an inert solvent and sometimes with a catalytic amount of N,N-dimethylformamide (DMF). mdpi.comgoogle.com
The reaction with thionyl chloride proceeds through a well-established mechanism. The lone pair of electrons on the oxygen of the carbonyl group of picolinic acid attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. The chloride ion then acts as a nucleophile, attacking the carbonyl carbon and leading to the elimination of sulfur dioxide and a chloride ion, resulting in the formation of the pyridine-2-carbonyl chloride. The use of a catalyst like DMF can accelerate the reaction by forming a Vilsmeier reagent, which is a more potent acylating agent. google.com
Step 2: Amide Bond Formation
The second step is the reaction of the synthesized pyridine-2-carbonyl chloride with 2'-aminoacetophenone in the presence of a base. This reaction is a classic example of nucleophilic acyl substitution. nih.govresearchgate.net
The mechanism begins with the nucleophilic attack of the amino group of 2'-aminoacetophenone on the electrophilic carbonyl carbon of pyridine-2-carbonyl chloride. This results in the formation of a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid (HCl) that is formed as a byproduct, preventing the protonation of the starting amine and driving the reaction to completion. nih.govresearchgate.net The presence of the acetyl group on the phenyl ring is generally compatible with these reaction conditions.
Pyridine-2-carboxylic acid + Thionyl chloride → Pyridine-2-carbonyl chloride
Pyridine-2-carbonyl chloride + 2'-Aminoacetophenone + Base → this compound
This two-step sequence represents a reliable and widely applicable method for the synthesis of N-aryl picolinamides.
While the direct oxidative dimerization of this compound is not extensively documented, studies on structurally related compounds, such as 3-aminothieno[2,3-b]pyridine-2-carboxamides, provide significant insight into potential reactive pathways. The oxidative dimerization of these related systems has been observed to proceed via a non-catalyzed, regio- and stereoselective hypochlorite (B82951) oxidation.
Research has shown that the oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides with sodium hypochlorite (NaOCl) leads to the formation of unusual polyheterocyclic ensembles through a process of oxidative dimerization. This reaction involves the cleavage of N-H and C(2)=C(3) bonds and the formation of three new σ-bonds. Notably, the pyridine nitrogen and sulfur atoms are not involved in the oxidation process. Two plausible mechanistic pathways have been proposed for this transformation.
Proposed Mechanistic Pathways for Oxidative Dimerization:
Mechanism #1: This proposed mechanism suggests that the specificity of the oxidative dimerization is driven by the presence of hypochlorous acid (HOCl) or the chloronium ion (Cl⁺), which are generated from the hydrolysis of NaOCl in an aqueous solution.
Mechanism #2: An alternative pathway has also been depicted, highlighting the complexity of the reaction and the potential for different intermediates depending on the reaction conditions.
The reaction has been shown to be highly stereoselective, yielding only one out of eight possible enantiomeric pairs. The choice of solvent has also been found to influence the reaction pathway and the products formed. For instance, conducting the oxidation in aqueous dioxane or under phase-transfer catalysis (PTC) conditions in a dichloromethane-water system can lead to different yields of the dimeric products.
The following table summarizes the conditions and outcomes of the oxidative dimerization of 3-aminothieno[2,3-b]pyridine-2-carboxamides:
| Reactant | Oxidizing Agent | Solvent System | Products | Yield | Reference |
| 3-Aminothieno[2,3-b]pyridine-2-carboxamides | 10-fold excess aq. NaOCl | Aqueous dioxane | Pyrido[3'''',2'''':4''',5''']thieno[2''',3''':4'',5'']pyrrolo[3'',4'':3',4']pyrrolo-[2',3':4,5]thieno[2,3-b]pyridine-6,13-diones | 37-55% | |
| 3-Aminothieno[2,3-b]pyridine-2-carboxamides | 10-fold excess aq. NaOCl | CH₂Cl₂-water (PTC) | Pyrido[3'''',2'''':4''',5''']thieno[2''',3''':4'',5'']pyrrolo[3'',4'':3',4']pyrrolo-[2',3':4,5]thieno[2,3-b]pyridine-6,13-diones | 43-64% |
These findings on related systems suggest that this compound could potentially undergo similar oxidative transformations under specific conditions, leading to the formation of complex dimeric structures.
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of N-(2-acetylphenyl)pyridine-2-carboxamide is characterized by several key absorption bands that confirm the presence of its constituent acetyl, amide, and aromatic moieties.
The spectrum typically exhibits a sharp absorption band in the region of 3300-3400 cm⁻¹, corresponding to the N-H stretching vibration of the secondary amide. The carbonyl (C=O) stretching region is particularly informative. Two distinct, strong absorption bands are expected: one for the acetyl C=O group, typically appearing around 1680 cm⁻¹, and a second for the amide C=O group (Amide I band), usually found between 1660 and 1690 cm⁻¹. The presence of an intramolecular hydrogen bond between the amide N-H and the acetyl oxygen can influence the position and shape of these bands. researchgate.net
The Amide II band, a result of N-H bending and C-N stretching vibrations, is observed in the 1570–1515 cm⁻¹ range. nih.gov Additionally, the aromatic rings (phenyl and pyridine) give rise to C=C and C=N stretching vibrations within the 1400-1600 cm⁻¹ fingerprint region.
Table 1: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Amide (secondary) | 3300 - 3400 | Medium |
| C-H Stretch (aromatic) | Phenyl & Pyridine (B92270) Rings | 3000 - 3100 | Weak |
| C=O Stretch (acetyl) | Acetyl Ketone | ~1680 | Strong |
| C=O Stretch (Amide I) | Amide | 1660 - 1690 | Strong |
| N-H Bend / C-N Stretch (Amide II) | Amide | 1515 - 1570 | Strong |
Raman Spectroscopy and Vibrational Mode Assignments
Raman spectroscopy provides information complementary to FT-IR, as it detects vibrations that result in a change in molecular polarizability. It is particularly sensitive to symmetric vibrations and non-polar bonds. For this compound, Raman spectroscopy can help confirm the structure and provide insight into the vibrational modes of the aromatic systems.
Key features in the Raman spectrum would include the characteristic ring-breathing modes of the pyridine and phenyl rings. The pyridine ring breathing mode is a strong indicator of its electronic environment and substitution. chemicalbook.com For instance, the symmetric ring breathing mode (ν₁) of pyridine typically shifts to a higher frequency upon complexation or substitution that withdraws electron density from the ring. chemicalbook.com Other expected signals include stretches for the C-C bonds of the aromatic rings and the acetyl group's C-C bond. The carbonyl stretches are also visible in Raman spectra, though often weaker than in IR.
Table 2: Expected Raman Shifts and Vibrational Mode Assignments
| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |
|---|---|---|
| Ring Breathing Mode | Pyridine Ring | 990 - 1040 |
| Ring Breathing Mode | Phenyl Ring | ~1000 |
| C=O Stretches | Amide & Acetyl | 1660 - 1690 |
| Aromatic C-H Bending | Phenyl & Pyridine Rings | 1050 - 1200 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Molecular Weight Confirmation and Purity Assessment
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and confirming its elemental formula. For this compound (molecular formula C₁₄H₁₂N₂O₂), the calculated monoisotopic mass is 240.0899 Da.
In a typical mass spectrum, the compound would be identified by its molecular ion peak (M⁺) at m/z 240. In electrospray ionization (ESI) mode, the protonated molecule [M+H]⁺ at m/z 241 would be the prominent peak. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous confirmation of the elemental formula. The observation of an experimental mass that matches the calculated value to within a few parts per million (ppm) serves as definitive proof of the compound's identity and high purity.
Table 3: Mass Spectrometry Data for this compound
| Parameter | Formula | Calculated Value (Da) | Observed Ion (ESI+) |
|---|---|---|---|
| Molecular Weight | C₁₄H₁₂N₂O₂ | 240.26 | [M+H]⁺ |
Elemental Analysis for Stoichiometric Composition
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. This quantitative technique is crucial for verifying the empirical and molecular formula of a newly synthesized substance. The experimental values for C, H, and N must align closely with the theoretically calculated percentages for the proposed structure. For this compound, any significant deviation between the found and calculated values would indicate the presence of impurities or an incorrect structural assignment.
Table 4: Elemental Analysis Data for C₁₄H₁₂N₂O₂
| Element | Theoretical Percentage (%) | Experimental (Found) Percentage (%) |
|---|---|---|
| Carbon | 69.99 | 69.95 - 70.05 |
| Hydrogen | 5.03 | 5.00 - 5.08 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure and conjugation within the molecule.
This compound contains multiple chromophores, including the phenyl ring, the pyridine ring, and two carbonyl groups. The conjugated system allows for several electronic transitions. Strong absorption bands (high molar absorptivity, ε) are expected in the 200-300 nm range, corresponding to π → π* transitions within the aromatic systems. Weaker absorptions, corresponding to n → π* transitions of the non-bonding electrons on the oxygen and nitrogen atoms of the carbonyl and amide groups, may appear at longer wavelengths (>300 nm). The solvent used can influence the position of these peaks (solvatochromism).
Table 5: Expected UV-Vis Absorption Data
| Wavelength (λₘₐₓ) | Electronic Transition | Chromophore |
|---|---|---|
| ~230 - 280 nm | π → π* | Phenyl Ring, Pyridine Ring, Amide Conjugation |
Crystallographic Analysis and Supramolecular Architecture
Single-Crystal X-ray Diffraction for Three-Dimensional Structure Determination
For instance, the analysis of related hydrazide and carbothioamide structures provides a template for what might be expected for the title compound. researchgate.netresearchgate.net These studies solve the crystal structure by direct methods and refine it using full-matrix least-squares procedures, yielding precise unit cell parameters and atomic coordinates. researchgate.net
Below is a representative table of crystallographic data from a related acylhydrazide, illustrating the type of information obtained from an SC-XRD experiment.
Table 1: Representative Crystallographic Data for N'-acetyl-N'-phenyl-2-naphthohydrazide
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₉H₁₆N₂O₂ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.9164(7) |
| b (Å) | 9.7058(9) |
| c (Å) | 17.7384(12) |
| α (°) | 88.308(7) |
| β (°) | 89.744(6) |
| γ (°) | 86.744(7) |
| Volume (ų) | 1531.9(2) |
| Z | 4 |
Data sourced from a study on a structurally related molecule. researchgate.neteurjchem.com
Molecular Conformation and Torsional Dynamics in the Solid State
The conformation of pyridine-2-carboxamide derivatives in the solid state is heavily influenced by the torsional angles between the pyridine (B92270) ring, the amide linkage, and the phenyl ring. In many derivatives, the pyridine and benzene (B151609) rings are not coplanar. For example, in N-(2-Nitrophenyl)thiophene-2-carboxamide, the dihedral angles between the aromatic rings in the two molecules of the asymmetric unit are 13.53 (6)° and 8.50 (5)°. strath.ac.uk Similarly, significant twisting is observed in para-substituted derivatives like N-(4-fluorophenyl)pyridine-2-carboxamide. nih.gov
Analysis of Intermolecular Interactions
The packing of molecules in a crystal is governed by a network of intermolecular interactions, which collectively define the supramolecular architecture.
Hydrogen bonds are among the most crucial interactions in directing the assembly of carboxamides. japtronline.com In related pyridine-2-carboxamide structures, intermolecular N-H···O hydrogen bonds between amide groups are a common motif, often linking molecules into one-dimensional chains. nih.gov The crystal structure of N-(4-nitrophenyl)pyridine-2-carboxamide, for example, features one-dimensional chains built from C-H···O hydrogen bonds, resulting in a stepped or staircase-like arrangement. nih.govresearchgate.net
For N-(2-acetylphenyl)pyridine-2-carboxamide, the presence of the acetyl group introduces another potential hydrogen bond acceptor. While a strong intramolecular N-H···O bond to the acetyl oxygen is likely, as discussed previously, the carbonyl oxygen of the amide group would remain available for intermolecular C-H···O interactions. strath.ac.ukresearchgate.net This interplay between intramolecular and intermolecular hydrogen bonding is a key determinant of the final crystal packing.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netnih.govnih.gov By mapping properties like normalized contact distance (d_norm) onto the molecular surface, regions of close intermolecular contact can be identified. nih.govresearchgate.net The associated two-dimensional fingerprint plots provide a quantitative summary of the different types of atomic contacts. nih.gov
In studies of analogous amides like N-(2-methoxyphenyl)acetamide, Hirshfeld analysis reveals that H···H interactions typically make the largest contribution to the crystal packing, often accounting for over 50% of the surface contacts. nih.govresearchgate.net This is followed by C···H/H···C and O···H/H···O interactions, which correspond to van der Waals forces and hydrogen bonds, respectively. nih.gov Energy framework analysis further complements this by calculating the interaction energies between molecules, confirming the roles of electrostatic and dispersion forces in stabilizing the crystal structure. nih.gov
Table 2: Representative Intermolecular Contact Contributions from Hirshfeld Surface Analysis of N-(2-methoxyphenyl)acetamide
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 53.9 |
| C···H/H···C | 21.4 |
| O···H/H···O | 21.4 |
| N···H/H···N | 1.7 |
Data from a study on a structurally related molecule. nih.govresearchgate.net
Beyond the highly directional hydrogen bonds, weaker van der Waals forces and π-π stacking interactions play a significant role in achieving efficient crystal packing. nih.govnih.gov In some pyridine-2-carboxamide derivatives, π-π interactions between adjacent pyridine rings help interlock hydrogen-bonded chains to form sheets. nih.gov In other cases, where strong π-stacking is absent, the crystal lattice is stabilized by a combination of hydrogen bonds and numerous C-H···π interactions. researchgate.netmdpi.com The final packing arrangement, whether it be a layered structure, a staircase-like progression, or a more complex 3D network, results from the optimization of all these attractive and repulsive forces. nih.govnih.gov
Influence of Substituents and Environment on Crystal Structure
The nature and position of substituents on the aromatic rings can dramatically alter the crystal structure of pyridine-2-carboxamide derivatives. Electron-withdrawing groups like nitro (-NO₂) or fluoro (-F) can modify the electronic properties of the rings, influencing their participation in π-stacking and hydrogen bonding. nih.govresearchgate.netmdpi.com For example, the crystal structure of N-(4-fluorophenyl)pyridine-2-carboxamide exhibits both C-H···O and C-H···F hydrogen bonds, creating a two-dimensional network, while the nitro-substituted analogue forms one-dimensional chains. nih.govresearchgate.net
The ortho-acetyl group in this compound is expected to exert a strong influence due to steric hindrance and its ability to form an intramolecular hydrogen bond. researchgate.net This intramolecular interaction could dominate the conformational preference of the molecule, thereby dictating which other functional groups are available for intermolecular interactions and ultimately controlling the supramolecular assembly. The presence of an iodine substituent, as seen in N-(2-acetyl-4-iodophenyl)pyridine-2-carboxamide, would introduce the possibility of halogen bonding, further complicating the interaction landscape. nih.gov
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N,N'-(propane-1,3-diyl)bis(pyridine-2-carboxamide) |
| N-(4-fluorophenyl)pyridine-2-carboxamide |
| N-(4-nitrophenyl)pyridine-2-carboxamide |
| N-(2-acetylphenyl)acetamide |
| N'-acetyl-N'-phenyl-2-naphthohydrazide |
| N-(4-Benzoylphenyl)pyridine-2-carbothioamide |
| N-(2-Nitrophenyl)thiophene-2-carboxamide |
| N-(2-methoxyphenyl)acetamide |
| N-(2-acetyl-4-iodophenyl)pyridine-2-carboxamide |
| Pyridine-2-carboxamide |
| N-(2,6-Dimethylphenyl)pyridine-2-carboxamide |
| N-(2-Cyanophenyl)pyridine-2-carboxamide |
| N-(2-anilinoethyl)pyridine-2-carboxamide |
| N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide |
| N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide |
Computational Chemistry and Advanced Molecular Modeling
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has been widely employed to investigate the properties of pyridine (B92270) carboxamide derivatives. These calculations, often utilizing basis sets such as 6-311G(d,p) and the B3LYP functional, provide a robust framework for understanding the molecule's characteristics at a quantum mechanical level. nih.gov
Geometry Optimization and Electronic Structure Analysis
The initial step in the computational analysis involves the optimization of the molecular geometry to find the most stable conformation (the lowest energy state). For derivatives of N-phenylthieno[2,3-b]pyridine-2-carboxamide, a related class of compounds, DFT calculations have shown that the parent molecules tend to adopt a planar geometry. However, the introduction of substituents on the phenylacetamide ring can induce a rotation, causing the ring to orient "out of the plane." This torsion is often attributed to steric hindrance between the carbonyl group and the substituent. researchgate.net
Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energy Gaps
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions within a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this analysis. The energy difference between them, known as the HOMO-LUMO energy gap (E_gap), is a significant indicator of molecular stability and reactivity. A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. epa.gov
For derivatives of 2-acetylpyridine (B122185), the HOMO is often delocalized over the pyridine ring and the carbonyl group, while the LUMO is typically localized on the carbonyl moiety. researchgate.net In a study on N-((4-acetylphenyl) carbamothioyl) pivalamide, the HOMO/LUMO energy gap was found to be small, indicating the molecule's reactivity. epa.gov The ability to control the HOMO-LUMO energy gap by introducing different electron-donating or electron-withdrawing groups has been demonstrated in platinum(II) biphenyl (B1667301) complexes with 2,2'-bipyridine (B1663995) ligands, a principle that also applies to pyridine carboxamide systems. nih.gov
Table 1: Frontier Molecular Orbital Energies and Energy Gap for a Related Pyridine Derivative
| Parameter | Energy (eV) |
| EHOMO | -6.2613 |
| ELUMO | -0.8844 |
| Energy Gap (ΔE) | 5.3769 |
Note: Data is for a related N-((1H-benzo[d]imidazol-2-yl)methyl) pyrimidin-4-amine and is illustrative of the types of values obtained in FMO analysis.
Global Chemical Reactivity Descriptors
Global chemical reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. These descriptors include the electrophilicity index (ω), chemical hardness (η), and chemical potential (μ). researchgate.net
Chemical Hardness (η) is a measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2.
Chemical Potential (μ) indicates the escaping tendency of electrons from a system in equilibrium. It is calculated as μ = (E_HOMO + E_LUMO) / 2.
Electrophilicity Index (ω) quantifies the ability of a species to accept electrons. It is calculated as ω = μ² / (2η).
Table 2: Calculated Global Chemical Reactivity Descriptors for a Related Pyridine Derivative
| Descriptor | Value (eV) |
| Ionization Potential (I) | 6.2613 |
| Electron Affinity (A) | 0.8844 |
| Chemical Hardness (η) | 2.6885 |
| Chemical Potential (μ) | -3.5729 |
| Electrophilicity Index (ω) | 2.3755 |
Note: Data is for a related N-((1H-benzo[d]imidazol-2-yl)methyl) pyrimidin-4-amine and is presented for illustrative purposes.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack.
In substituted pyridines, the MEP analysis can reveal the reactivity of the heterocyclic nitrogen atom. For example, in 2-aminopyridine, the proximity of the amino group reduces the accessibility of the region near the cyclic nitrogen. researchgate.net For N–((2–acetylphenyl)carbamothioyl)benzamide, MEP analysis helps to identify the electrophilic and nucleophilic sites, providing insights into the molecule's intermolecular interactions. nih.gov
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is a key factor in understanding intramolecular interactions such as hyperconjugation. The stabilization energy (E(2)) associated with these interactions quantifies the strength of the charge transfer.
In a study of 3-(2-arylamino-4-aminothiazol-5-oyl)pyridine derivatives, NBO analysis was performed to understand the intramolecular bonding and charge transfer. nih.gov This analysis is crucial for explaining the stability of different conformations and the nature of intramolecular hydrogen bonds.
Theoretical Spectroscopic Data Prediction and Validation
DFT calculations are also used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which can then be compared with experimental data for validation of the computational model.
For various pyridine derivatives, theoretical ¹H and ¹³C NMR chemical shifts have been calculated and have shown good correlation with experimental spectra. researchgate.netresearchgate.net Similarly, calculated IR frequencies, after appropriate scaling, can accurately reproduce experimental IR spectra, aiding in the assignment of vibrational modes. researchgate.net In a study of 2-acetylphenyl-2-naphthoate, DFT calculations were used to assign vibrational frequencies and NMR chemical shifts. nih.gov For N–((2–acetylphenyl)carbamothioyl)benzamide, the calculated ¹H and ¹³C NMR spectra have been used to support the synthesis and structural characterization of the compound. nih.gov
Molecular Dynamics (MD) Simulations
No specific studies on the conformational dynamics or stability assessment of N-(2-acetylphenyl)pyridine-2-carboxamide using molecular dynamics simulations were found in the reviewed literature.
There is no available research detailing the ligand-target interaction stability of this compound through molecular dynamics simulations.
Molecular Docking Studies
No molecular docking studies predicting the binding modes or non-covalent interactions of this compound with any specific biological targets have been published.
The scientific literature lacks any reports identifying potential inhibitory activities of this compound against specific enzymes or receptors based on molecular docking studies.
Structure-Activity Relationship (SAR) Computational Methodologies
No computational SAR studies for this compound or a series of its close analogues have been reported. While general SAR principles for pyridine derivatives exist, specific computational methodologies have not been applied to this compound. researchgate.net
Coordination Chemistry: Ligand Behavior and Metal Complexation
Coordination Modes of N-(2-acetylphenyl)pyridine-2-carboxamide and Analogues
N,O-Donor Characteristics of the Amide and Pyridine (B92270) Moieties
The fundamental coordination behavior of this compound and its analogues is defined by the Lewis basicity of the pyridine nitrogen and the amide group. In its neutral form, the ligand typically acts as a bidentate N,O-donor. researchgate.net Coordination involves the nitrogen atom of the pyridine ring and the oxygen atom of the amide carbonyl group, forming a stable five-membered chelate ring. tandfonline.comias.ac.inbohrium.comtandfonline.com This mode of coordination is common for neutral amide groups, where the amide oxygen is the primary site for metal ion binding. bohrium.com
Studies on analogous pyridine-2-carboxamide ligands with various transition metals confirm this N,O-bidentate chelation. For instance, picolinamide (B142947) (pyridine-2-carboxamide) coordinates to Zn(II), Cd(II), and Hg(II) through the pyridine nitrogen and amide oxygen. researchgate.net Similarly, zinc(II) complexes with N-substituted pyridine-2-carboxamide derivatives show chelation through the carboxamide oxygen and the pyridine nitrogen. ias.ac.in The stability of this five-membered ring is a significant driving force for this coordination mode.
Bidentate, Tridentate, and Multidentate Ligand Architectures
While the primary coordination mode is bidentate (N,O), the presence of the acetyl group on the phenyl ring in this compound introduces the potential for higher denticity. The acetyl carbonyl oxygen can act as an additional donor site, allowing the ligand to adopt a tridentate N,O,O-coordination mode. This would involve the pyridine nitrogen, the amide oxygen, and the acetyl oxygen.
Analogous systems demonstrate the versatility of the pyridine-2-carboxamide framework in forming various ligand architectures. For example, N2-(2-pyridylmethyl)-2-pyridinecarboxamide has been shown to act as both a bidentate and a tridentate ligand in the same copper(II) complex. nih.gov Other related structures, such as 2-acetylpyridine (B122185) (N-benzoyl)glycyl hydrazone, have been reported to be tridentate. In more complex designs, such as those derived from pyridine-2,6-dicarboxylic acid, ligands can form di-, tri-, and even tetranuclear copper complexes, showcasing the adaptability of the pyridine-carboxamide scaffold. rsc.orgresearchgate.net Iron complexes with the potentially tetradentate ligand N-(bis(2-pyridyl)methyl)pyridine-2-carboxamide show the ligand acting in a meridional tridentate fashion. researchgate.netumn.edu The specific architecture adopted depends on the metal ion's coordination preferences, the reaction conditions, and the steric and electronic properties of the ligand's substituents.
Deprotonated Amide Coordination
A crucial aspect of the coordination chemistry of pyridine-2-carboxamides is the ability of the amide (–CONH–) proton to be removed upon complexation, a process known as metal-induced deprotonation. tandfonline.combohrium.com This is particularly common with metal ions such as Cu(II), Ni(II), Co(II), and Pd(II). tandfonline.combohrium.comnih.gov Upon deprotonation, the coordination shifts from the amide oxygen to the amide nitrogen, resulting in an N,N-bidentate chelate involving the pyridine nitrogen and the deprotonated amidate nitrogen. tandfonline.combohrium.com
This change in coordination mode is significant. The deprotonation is facilitated by the formation of a stable five-membered chelate ring with the metal ion, which lowers the pKa of the amide proton. nih.gov X-ray crystallographic studies on copper(II) complexes of related pyridine dicarboxamides have confirmed the deprotonation of the amidic nitrogen atoms. rsc.orgresearchgate.net This deprotonated coordination is often favored, as calculations for an analogous system showed that the tridentate conformation resulting from amide deprotonation is significantly more stable than the bidentate conformation involving oxygen chelation. nih.gov The ability of this compound to act as a neutral or an anionic ligand dramatically increases the structural diversity of its potential metal complexes.
Synthesis and Characterization of Metal Complexes
Preparation of Transition Metal Complexes (e.g., Pd(II), Cu(II), Co(II), Zn(II), Ni(II), Mn(II), Sn(IV))
The synthesis of metal complexes with this compound and its analogues is typically achieved through straightforward procedures. A common method involves the reaction of the ligand with a metal salt in a suitable solvent, such as ethanol (B145695) or methanol. tandfonline.comias.ac.injscimedcentral.com
For example, complexes of Co(II), Ni(II), Cu(II), and Pd(II) with N-(2-aminophenyl)pyridine-2-carboxamide have been prepared by mixing ethanolic solutions of the ligand and the respective metal halides. tandfonline.combohrium.com Similarly, zinc(II) complexes are obtained by reacting the ligand with zinc(II) perchlorate (B79767) in ethanol. ias.ac.in The synthesis of Ni(II) and Cu(II) complexes with the related N-(8-quinolyl)pyridine-2-carboxamide has also been reported. academie-sciences.fr For some metals, like palladium(II), starting materials such as [PdCl₂(PPh₃)₂] are used. nih.gov The synthesis of Sn(IV) complexes with related pyridine-carboxylate ligands has also been achieved, demonstrating the versatility of this ligand class. nih.gov The stoichiometry of the resulting complex (e.g., ML₂ or MLX₂) and whether the ligand coordinates in its neutral or deprotonated form can often be controlled by adjusting the pH or the metal-to-ligand molar ratio. bohrium.com
| Metal Ion | Typical Precursor | General Synthetic Method | Reference |
|---|---|---|---|
| Pd(II) | PdCl₂(PPh₃)₂, PdCl₂ | Reaction in an organic solvent like THF or ethanol. | bohrium.comnih.gov |
| Cu(II) | CuCl₂, Cu(OAc)₂, Cu(ClO₄)₂ | Reaction in ethanol or methanol, sometimes with a base. | bohrium.comrsc.orgacademie-sciences.fr |
| Co(II) | CoCl₂, Co(NCS)₂ | Mixing solutions of ligand and metal salt in ethanol. | bohrium.comrsc.orgrsc.org |
| Zn(II) | Zn(ClO₄)₂, Zn(NCS)₂ | Reaction in ethanol. | ias.ac.inrsc.orgnih.gov |
| Ni(II) | NiCl₂, Ni(OAc)₂ | Refluxing ligand and metal salt in ethanol. | bohrium.comjscimedcentral.comacademie-sciences.fr |
| Sn(IV) | Organotin(IV) chlorides | Reaction with pyridine-dicarboxylate ligands. | nih.gov |
Spectroscopic Signatures of Complex Formation (IR, NMR, UV-Vis)
Spectroscopic techniques are indispensable for confirming the formation of metal complexes and elucidating their coordination modes.
Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of coordination. Upon complexation via the neutral N,O mode, the amide I band (primarily ν(C=O) stretching) typically shifts to a lower frequency (a decrease of 15-30 cm⁻¹), indicating the coordination of the carbonyl oxygen to the metal center. ias.ac.in Conversely, the amide II band (a mix of δ(N-H) bending and ν(C-N) stretching) may shift to a higher frequency. When the ligand coordinates in its deprotonated N,N-donor mode, the ν(N-H) stretching vibration disappears, and the amide bands show different shifts. bohrium.com The appearance of new bands at lower frequencies (typically below 600 cm⁻¹) can be attributed to ν(M-O) and ν(M-N) vibrations, further confirming complexation. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for studying diamagnetic complexes (e.g., Zn(II), Pd(II)). The coordination of the pyridine nitrogen causes a downfield shift of the pyridine proton signals, particularly the proton at the 6-position. nih.gov Similarly, upon coordination, the amide N-H proton signal often shifts downfield or broadens. In cases of deprotonation, this signal disappears entirely. The signals of the acetyl group and the phenyl ring would also be expected to shift upon complexation, providing further information about the coordination environment. nih.gov
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide insights into the geometry of the metal center, especially for d-block metals like Cu(II), Co(II), and Ni(II). The spectra of the complexes differ significantly from that of the free ligand. New absorption bands in the visible region, corresponding to d-d electronic transitions, appear upon complexation. The position and intensity of these bands are characteristic of the coordination geometry (e.g., octahedral, tetrahedral, or square planar) around the metal ion. bohrium.comcapes.gov.br For instance, the UV-Vis spectra of Cu(II) complexes can help distinguish between different stereochemistries.
| Spectroscopic Technique | Key Signature of Complexation | Information Deduced | Reference |
|---|---|---|---|
| IR Spectroscopy | Shift in ν(C=O) (Amide I) band; disappearance of ν(N-H); appearance of ν(M-O)/ν(M-N) bands. | Coordination of amide O vs. deprotonated N; confirmation of metal-ligand bond formation. | ias.ac.inbohrium.comnih.gov |
| NMR Spectroscopy | Downfield shift of pyridine and amide protons; disappearance of N-H proton signal. | Confirmation of pyridine and amide group involvement; evidence for deprotonation (for diamagnetic complexes). | nih.govnih.gov |
| UV-Vis Spectroscopy | Appearance of new d-d transition bands in the visible region. | Coordination geometry of the metal ion (e.g., octahedral, square planar). | bohrium.comcapes.gov.br |
X-ray Crystallography of Metal-Ligand Coordination Geometries
There is no specific X-ray crystallographic data found for metal complexes of this compound. Consequently, details on coordination geometries such as square planar, octahedral, trigonal bipyramidal, or distorted square pyramidal for its complexes cannot be provided. Research on analogous but structurally distinct ligands, such as N-(2-aminophenyl)pyridine-2-carboxamide bohrium.com and various pyridine-2,6-dicarboxamides, rsc.orgmdpi.com shows that the pyridine-carboxamide scaffold can coordinate to metals like Cu(II), Ni(II), Co(II), and Pd(II), often acting as a tridentate ligand. bohrium.com For instance, related zinc and cadmium complexes with other pyridine derivatives have been shown to adopt tetrahedral and hexa-coordinated geometries. mdpi.com However, without direct crystallographic studies on this compound, any discussion of bond lengths, angles, and specific coordination polyhedra would be speculative.
Magnetic Properties of Paramagnetic Metal Complexes
No dedicated studies on the magnetic properties of paramagnetic metal complexes formed with this compound have been identified. The investigation of magnetic phenomena, such as ferromagnetic or antiferromagnetic coupling and zero-field splitting, is contingent upon the synthesis and characterization of relevant paramagnetic complexes (e.g., with Co(II), Ni(II), Cu(II)). While research into the magnetic behavior of complexes with other pyridine-based macrocycles rsc.org and ligands is extensive, this information cannot be extrapolated to the title compound without specific experimental data.
Supramolecular Assemblies and Coordination Polymers through Carboxamide Ligands
The ability of carboxamide ligands to form extended structures through hydrogen bonding and metal coordination is a well-established principle in supramolecular chemistry. mdpi.commdpi.com The amide N-H and carbonyl oxygen of the carboxamide group, in conjunction with the pyridine nitrogen, provide ideal sites for forming hydrogen bonds and coordination networks that can lead to dimers, chains, sheets, and 3D frameworks. nih.govresearchgate.net Studies on thiocyanate (B1210189) complexes of pyridine-2-carboxamide (picolinamide), for example, reveal the formation of both discrete molecular complexes and 1D coordination polymers, with the specific structure depending on the metal ion. researchgate.net However, there is no available research that specifically describes the role of this compound as a building block in the formation of supramolecular assemblies or coordination polymers.
Biological Activity and Mechanistic Investigations in Vitro Studies
Enzyme Inhibition Studies
The interaction of N-(2-acetylphenyl)pyridine-2-carboxamide and related compounds with various enzymes has been a subject of interest in medicinal chemistry. These studies are crucial for understanding their potential therapeutic applications.
The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development. mdpi.com While specific inhibitory data for this compound against SARS-CoV-2 Mpro is not extensively detailed in the current body of literature, the broader class of carboxamide-containing compounds has been investigated. For instance, various peptide and non-peptide inhibitors have been developed, with some showing significant potency. mdpi.com
Research into related structures, such as 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives, has identified inhibitors of SARS-CoV-2 Mpro with IC50 values in the micromolar range. nih.gov These findings suggest that the carboxamide linkage can play a role in the inhibition of this viral protease. The development of Mpro inhibitors is a rapidly evolving field, with numerous compounds advancing to clinical trials. mdpi.com However, it is important to note that many initial hits have shown to be non-specific covalent modifiers, and their activity can be influenced by assay conditions. nih.gov
Table 1: SARS-CoV-2 Mpro Inhibitory Activity of Selected Carboxamide-Related Compounds This table presents data for compounds structurally related to this compound to illustrate the potential of the chemical class. Specific data for this compound is not currently available.
| Compound/Derivative Class | Target | IC50 (µM) |
| 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives | SARS-CoV-2 Mpro | ~10.76 |
| Carmofur | SARS-CoV-2 Mpro | 1.82 |
| GC373 | SARS-CoV-2 Mpro | 0.40 |
| GC376 | SARS-CoV-2 Mpro | 0.19 |
IC50: Half-maximal inhibitory concentration.
There is currently no scientific literature available that describes or investigates the role of this compound as an activator for the human apical sodium-dependent bile acid transporter (hASBT).
The pyridine-3-carboxamide (B1143946) scaffold, a constitutional isomer of the pyridine-2-carboxamide core in the title compound, has been explored for its inhibitory activity against other enzymes. Notably, derivatives of pyridine-3-carboxamide have been identified as inhibitors of bacterial DNA gyrase, an essential enzyme for bacterial replication. whiterose.ac.uk For example, the ortho-chloro substituted pyridine-3-carboxamide derivative showed an IC50 of 1.6 µM against the GyrB subunit. whiterose.ac.uk While this provides a context for the enzymatic activity of pyridine (B92270) carboxamides, specific studies on other enzyme targets for this compound are not reported in the available literature.
Antimicrobial Activity Investigations
The antimicrobial potential of pyridine carboxamide derivatives has been an active area of research, with studies exploring their efficacy against various bacterial and fungal pathogens.
The antibacterial properties of various pyridine carboxamide derivatives have been evaluated. While specific data for this compound is not provided in the reviewed literature, related compounds have demonstrated activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. ijpbs.com For instance, certain 4-[4-[{(substituted phenylamino)carbonyl}amino]phenoxy]-N-methylpyridine-2-carboxamide derivatives exhibited mild to moderate antibacterial activity. ijpbs.com
In a different study, pyrrole-2-carboxamide derivatives showed high activity against Staphylococcus aureus but were inactive against Escherichia coli. researchgate.net The search for novel antibacterial agents has also led to the investigation of pyridine-3-carboxamide-6-yl-ureas as inhibitors of bacterial DNA gyrase, with some compounds showing measurable minimum inhibitory concentrations (MICs) against S. aureus. whiterose.ac.uk Another study identified a pyridine carboxamide derivative, MMV687254, as being specifically active against Mycobacterium tuberculosis but not against a panel of other bacteria including E. coli and S. aureus. asm.org
Table 2: Representative Antibacterial Activity of Pyridine Carboxamide Derivatives This table includes data for various pyridine carboxamide derivatives to provide context. Specific MIC values for this compound are not available.
| Compound Class | Bacterial Strain | Activity Metric | Result |
| 4-[4-[{(4-Cl, 3-CF3 phenylamino)carbonyl}amino]phenoxy]-N-methylpyridine-2-carboxamide | Bacillus subtilis | Zone of Inhibition (mm) | 16 |
| 4-[4-[{(4-Cl, 3-CF3 phenylamino)carbonyl}amino]phenoxy]-N-methylpyridine-2-carboxamide | Staphylococcus aureus | Zone of Inhibition (mm) | 15 |
| 4-[4-[{(4-Cl, 3-CF3 phenylamino)carbonyl}amino]phenoxy]-N-methylpyridine-2-carboxamide | Escherichia coli | Zone of Inhibition (mm) | 16 |
| Pyridine-3-carboxamide-6-yl-urea derivative (ortho-chloro) | Staphylococcus aureus | MIC (µg/mL) | 16 |
MIC: Minimum Inhibitory Concentration.
The pyridine moiety is present in many compounds with known antifungal activity. chempanda.com Studies on pyridine carboxamide derivatives have shown their potential to inhibit the growth of various fungal pathogens. researchgate.net Specifically, the antifungal activity of certain pyridine derivatives has been tested against Fusarium culmorum, a significant plant pathogen. chempanda.commdpi.comresearchgate.net
While direct studies on this compound are not available, related quaternized nicotinamide (B372718) and isonicotinamide (B137802) derivatives have been shown to reduce the disease index caused by F. culmorum in wheat seedlings. mdpi.comresearchgate.net For example, certain nicotinamide derivatives at a concentration of 10 µg/mL resulted in a low disease index of 0.9. mdpi.comresearchgate.net These findings underscore the potential of the pyridine carboxamide scaffold in the development of new antifungal agents.
Anticancer Research in Cell Lines
There is no available research data on the growth inhibition properties of this compound in the MDA-MB-231 and MCF-7 breast cancer cell lines. Studies on structurally related compounds, such as N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, have been conducted to assess their inhibitory effects on the FOXM1 transcription factor in MDA-MB-231 cells. nih.gov This indicates an interest in pyridine-2-carboxamide structures in the context of anticancer research, but specific data for this compound is not present in the reviewed literature.
Antioxidant Activity Evaluation
The antioxidant potential of this compound has not been reported in the available scientific literature.
Ligand-Target Interaction Mechanisms
Given the absence of specific biological activity studies for this compound, there is consequently no research available on its ligand-target interaction mechanisms. Molecular docking and other mechanistic studies are typically performed after initial biological activity has been established. For related compounds, molecular docking has been used to predict interactions, such as the binding of carboxamide derivatives to the COVID-19 Mpro active site. nih.gov
Emerging Applications and Advanced Materials Science
Catalytic Applications of Metal-Carboxamide Complexes
The pyridine-2-carboxamide framework is a well-established chelating ligand capable of binding to a variety of metal ions through its nitrogen and oxygen donor atoms. researchgate.netmdpi.com The resulting metal complexes have shown significant promise in catalysis. While direct catalytic applications of N-(2-acetylphenyl)pyridine-2-carboxamide complexes are still an emerging area of research, studies on structurally related N-aryl pyridine-2-carboxamide and pyridine-2,6-dicarboxamide metal complexes provide valuable insights into their potential. researchgate.netmdpi.comresearchgate.net
Deprotonated carboxamidate 'N' donors are known to stabilize metal ions in higher oxidation states and are resistant to oxidation, which enhances the hydrolytic stability of the coordinated metal ion. researchgate.net This stability is a crucial factor for catalysts operating in aqueous or protic environments. Metal complexes involving carboxamide ligands have found applications in various fields, including catalysis. researchgate.net
Transition metal complexes with Schiff base ligands, which share some structural similarities with N-aryl pyridine-2-carboxamides, have been successfully employed as catalysts in a range of organic transformations, including carbon-carbon cross-coupling reactions and the oxidation of organic functional groups. nih.gov For instance, palladium(II) complexes with pyridine-based ligands have demonstrated high efficiency as precatalysts in Suzuki–Miyaura and Heck cross-coupling reactions. nih.gov The electronic properties of the substituents on the pyridine (B92270) ring can significantly influence the catalytic activity of these complexes. nih.gov Similarly, copper(II) complexes with pyridine carboxamide ligands have been synthesized and structurally characterized, revealing their potential to form mono-, di-, tri-, and tetranuclear species, which could have interesting catalytic properties. nih.govrsc.org
The design of ligands plays a critical role in the development of bio-inspired catalysts. For example, the introduction of hydrogen bonding interactions within the ligand framework can help stabilize reactive metal-oxo or metal-hydroxo intermediates, which are key species in many oxidative catalytic cycles. researchgate.net Given that this compound possesses both hydrogen bond donor and acceptor sites, its metal complexes could be designed to mimic the active sites of metalloenzymes. For example, nickel(II) and copper(II) complexes with related ligands have been shown to mimic the activity of catecholase and phosphatase enzymes. rsc.org
| Metal Complex Type | Potential Catalytic Application | Reference |
| Palladium(II)-Pyridine | Suzuki–Miyaura & Heck cross-coupling | nih.gov |
| Copper(II)-Pyridine Carboxamide | Formation of multinuclear species | nih.govrsc.org |
| Nickel(II)/Copper(II)-Schiff Base like | Catecholase and phosphatase mimicry | rsc.org |
| Iron-TAML | Oxidation catalysis | researchgate.net |
Non-linear Optical (NLO) Properties of Carboxamide Derivatives
Non-linear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, with applications in optical signal processing, data storage, and optical limiting. Organic molecules with a donor-π-acceptor (D-π-A) structure are particularly promising for NLO applications due to their large hyperpolarizabilities, which arise from intramolecular charge transfer (ICT). nih.govresearchgate.net
While the NLO properties of this compound have not been specifically reported, the structural motifs present in the molecule suggest it could exhibit NLO behavior. The pyridine ring can act as an electron-withdrawing group, while the acetyl-substituted phenyl ring can modulate the electronic properties of the molecule. This arrangement can facilitate ICT, a key requirement for second-order NLO activity. nih.gov
Studies on other carboxamide derivatives support this hypothesis. For instance, 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides have been investigated for their NLO properties. nih.gov In these systems, the pyrazine (B50134) and thiophene (B33073) rings, along with the aryl substituents, create a conjugated system that promotes ICT and results in significant NLO responses. nih.gov Density Functional Theory (DFT) calculations on these molecules have shown that the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter influencing their hyperpolarizability. nih.gov
Similarly, pyrene (B120774) derivatives with a donor-acceptor structure have demonstrated good NLO properties, including second and third harmonic generation. nih.gov The incorporation of these NLO-active molecules into polymer matrices, such as polyurethane, can lead to the development of robust NLO materials with enhanced stability and processability. nih.gov The performance of such composite materials depends on the concentration of the NLO chromophore and its dispersion within the polymer matrix. nih.gov
The general requirements for a molecule to exhibit prominent second-order NLO properties include a non-centrosymmetric structure, intramolecular charge transfer transitions, a large transition dipole moment, and a significant difference in the molecular dipole moment between the ground and excited states. nih.gov The design of this compound derivatives with different substituents on the phenyl ring could be a viable strategy to tune their NLO properties.
| Compound Class | Key Structural Feature for NLO | Investigated NLO Property | Reference |
| 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides | Donor-π-Acceptor | Second-order NLO | nih.gov |
| Pyrene Derivatives | Donor-Acceptor Structure | Second & Third Harmonic Generation | nih.gov |
| Acetamide-Chalcone Derivatives | Intramolecular Charge Transfer | Two-Photon Absorption | researchgate.net |
Rational Design of Lead Compounds in Drug Discovery
The pyridine carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. nih.govnih.govmdpi.comnih.gov The ability of this scaffold to form specific interactions with biological targets, such as enzymes and receptors, makes it an excellent starting point for the rational design of new lead compounds.
One of the key strategies in rational drug design is to identify a molecular scaffold that can be readily modified to optimize its binding affinity and selectivity for a specific biological target. The this compound structure offers several points for chemical modification. The acetyl group on the phenyl ring, for example, can be a site for further chemical reactions or can participate in hydrogen bonding interactions with a target protein.
Recent research has highlighted the potential of pyridine carboxamide derivatives in various therapeutic areas. For instance, novel pyridine carboxamides have been designed and synthesized as potent antifungal agents that target the enzyme succinate (B1194679) dehydrogenase (SDH). nih.gov In one study, a compound from this class, 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide, showed SDH inhibitory activity comparable to the commercial fungicide thifluzamide. nih.gov Molecular docking studies revealed that this compound binds to the active site of SDH through a combination of hydrogen bonds and hydrophobic interactions. nih.gov
In the field of oncology, pyridine-derived compounds have been rationally designed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis. nih.govmdpi.com By incorporating the essential pharmacophoric features of known VEGFR-2 inhibitors, researchers have developed novel pyridine derivatives with potent anticancer activity. nih.govmdpi.com For example, a recently designed pyridine derivative showed potent inhibition of VEGFR-2 and significant cytotoxicity against liver and breast cancer cell lines. mdpi.com
Furthermore, substituted pyridine carboxamide derivatives have been discovered as potent allosteric inhibitors of the Src homology-2 containing protein tyrosine phosphatase 2 (SHP2), an important target in cancer therapy. researchgate.netnih.gov One such compound demonstrated excellent inhibitory activity against SHP2 and robust antitumor efficacy in a mouse xenograft model. nih.gov These findings underscore the potential of the pyridine carboxamide scaffold in the development of next-generation cancer therapies. The rational design approach, often guided by computational methods like molecular docking and molecular dynamics simulations, is crucial in identifying promising lead candidates for further development. nih.govnih.govmdpi.com
| Compound Class | Therapeutic Target | Key Finding | Reference |
| Pyridine Carboxamides | Succinate Dehydrogenase (SDH) | Potent antifungal activity | nih.gov |
| Pyridine Derivatives | VEGFR-2 | Potent anticancer and antiangiogenic activity | nih.govmdpi.com |
| Substituted Pyridine Carboxamides | SHP2 | Allosteric inhibition and in vivo antitumor efficacy | researchgate.netnih.gov |
| Pyridine Carboxamides | Urease | Potent urease inhibition | mdpi.com |
Future Research Trajectories and Interdisciplinary Outlook
Exploration of Diverse Cellular Targets and Biological Pathways
The pyridine (B92270) carboxamide framework is a "privileged scaffold," known to interact with a wide array of biological targets. researchgate.netresearchgate.net Future research on N-(2-acetylphenyl)pyridine-2-carboxamide should begin with broad phenotypic screening to uncover its potential therapeutic activities, followed by target deconvolution. Based on the activities of related compounds, several promising avenues exist.
Potential Therapeutic Applications and Pathways:
Anticancer Activity: Carboxamide derivatives have shown significant potential as anticancer agents. acs.org Research could investigate the antiproliferative effects of this compound on various cancer cell lines, such as lung, breast, and colon cancer. nih.govfrontiersin.org Key pathways to explore include the inhibition of crucial cancer-related enzymes and proteins like Forkhead Box M1 (FOXM1), a transcription factor involved in cell proliferation and apoptosis, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. nih.govnih.gov Studies on related compounds suggest that carboxamides can induce cell cycle arrest and apoptosis, mechanisms that should be investigated for this specific molecule. nih.gov
Anti-inflammatory Effects: Many carboxamide derivatives exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes. nih.gov It would be valuable to screen this compound for selective COX-2 inhibition, which is a hallmark of modern anti-inflammatory drugs with improved gastrointestinal safety profiles. nih.gov
Antiviral Properties: The pyridine and carboxamide moieties are considered privileged fragments for developing antiviral candidates, including inhibitors of the SARS-CoV-2 main protease (M-Pro). nih.gov Screening against a panel of viral proteases could reveal potential antiviral applications.
Antibacterial and Antifungal Activity: Heterocyclic systems incorporating pyridine-carboxamide have been reported to possess antibacterial activity against pathogens like K. pneumonia and S. aureus. tandfonline.com The compound could be evaluated for its efficacy against a range of bacterial and fungal strains.
Table 1: Potential Biological Targets and Pathways for Future Investigation
| Potential Activity | Cellular Target/Pathway | Rationale Based on Analogous Compounds | Source(s) |
|---|---|---|---|
| Anticancer | FOXM1, VEGFR-2, Kinase Inhibition | Thieno[2,3-b]pyridines and phenoxybenzoic acid carboxamides inhibit these key cancer progression targets. | nih.govnih.govmdpi.com |
| Anti-inflammatory | Cyclooxygenase-2 (COX-2) | Benzenesulphonamide carboxamides show selective COX-2 inhibition. | nih.gov |
| Antiviral | SARS-CoV-2 Main Protease (M-Pro) | Pyridopyrrolopyrimidine-carboxamides have demonstrated potent inhibition of the viral protease. | nih.gov |
| Antiproliferative | Induction of Apoptosis & Cell Cycle Arrest | Diarylamine and hydrazine-carboxamide derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells. | frontiersin.orgnih.gov |
| Antibacterial | Bacterial Cell Wall/Enzyme Targets | Pyridine-carboxamide derivatives linked to pyrazole (B372694) moieties exhibit moderate antibacterial activity. | tandfonline.com |
Optimization of Biological Activity via Structure-Activity Relationship (SAR) Studies
Once a primary biological activity is identified, systematic Structure-Activity Relationship (SAR) studies will be essential to optimize the potency and selectivity of this compound. researchgate.net This involves synthetically modifying different parts of the molecule—the pyridine ring, the central carboxamide linker, and the N-acetylphenyl ring—and evaluating the biological effects of these changes.
Modifications on the Phenyl Ring: Research on N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives has shown that the position and electronic nature of substituents on the phenyl ring are critical for activity. nih.govmdpi.com For this compound, modifications could include altering the position of the acetyl group (e.g., to the meta or para position) or introducing other electron-withdrawing or electron-donating groups to probe their effect on target binding. nih.govmdpi.com
Modifications on the Pyridine Ring: The pyridine nitrogen is key to the molecule's physicochemical properties. nih.gov Substitutions on the pyridine ring can modulate solubility, cell permeability, and target engagement. Adding small alkyl or methoxy (B1213986) groups could enhance activity, as seen in other antiproliferative pyridine derivatives. nih.gov
Modifications of the Carboxamide Linker: The amide bond is generally stable, but its conformation and hydrogen-bonding capability are crucial for molecular recognition. jocpr.com Replacing the amide with a thioamide or introducing alkyl groups on the amide nitrogen could alter the compound's binding mode and pharmacological properties.
Table 2: Proposed Structure-Activity Relationship (SAR) Exploration Plan
| Molecular Section | Proposed Modification | Hypothesized Outcome | Rationale from Analog Studies | Source(s) |
|---|---|---|---|---|
| N-acetylphenyl Ring | Vary position of the acetyl group (ortho, meta, para) | Alters spatial arrangement and could improve target fit. | Positional changes of substituents on phenyl rings dramatically impact activity in kinase inhibitors. | nih.gov |
| Introduce diverse substituents (e.g., -CF3, -CN, -OMe, halogens) | Modulates electronic properties, potentially enhancing binding affinity. | Electron-withdrawing and -donating groups on the phenyl ring directly affect FOXM1 inhibition. | nih.govmdpi.com | |
| Pyridine Ring | Add small alkyl or methoxy groups | May enhance hydrophobic interactions and improve antiproliferative activity. | The presence and position of -OMe groups have been shown to enhance antiproliferative effects. | nih.gov |
| Introduce fused ring systems (e.g., thieno[2,3-b]pyridine) | Increases structural rigidity and surface area for target interaction. | Fused pyridine analogs often show greater biological activity than monocyclic versions. | nih.govmdpi.com | |
| Carboxamide Linker | Replace with a thioamide (-CSNH-) | Alters hydrogen bonding capacity and electronic character. | Carbothioamide derivatives have been successfully developed as potent anticancer agents. | acs.orgnih.gov |
Advanced Pharmacological Profiling Optimization
Lead compounds identified through SAR studies must undergo advanced pharmacological profiling to assess their potential as drug candidates. nih.gov This involves moving from in vitro assays to more complex biological systems.
In Vivo Efficacy Models: If a lead compound shows potent anti-inflammatory activity, its efficacy would be tested in established animal models, such as the carrageenan-induced rat paw edema model. nih.govnih.gov For anticancer applications, xenograft models in mice would be used to determine if the compound can inhibit tumor growth in a living organism. frontiersin.org
ADMET Profiling: A critical step is the evaluation of the compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico tools can initially predict these properties, followed by in vitro experimental validation. nih.gov Key parameters to optimize include metabolic stability in liver microsomes, cell permeability, and aqueous solubility.
Selectivity and Off-Target Effects: To ensure a good safety profile, lead compounds must be screened for activity against a panel of related targets. For example, a potential COX-2 inhibitor should be tested for its activity against COX-1 to determine its selectivity index. nih.gov Similarly, potential kinase inhibitors should be screened against a broad panel of kinases to identify any off-target activities that could lead to side effects. frontiersin.org
Development of Novel Carboxamide-Based Materials
The utility of the this compound scaffold extends beyond pharmacology into materials science. The carboxamide functional group is adept at forming stable hydrogen bonds, making it a valuable building block for creating supramolecular architectures and functional materials. jocpr.com
Coordination Complexes and Catalysts: The pyridine nitrogen and the carbonyl oxygen of the amide group can act as ligands, forming coordination complexes with various metal ions. These metal-carboxamide complexes could be explored for their catalytic, magnetic, or luminescent properties. jocpr.com
Polymers and Functional Materials: Carboxamide linkages are fundamental to the structure of many stable polymers. The compound could serve as a monomer or a functional building block in the synthesis of advanced materials for applications in electronics, sensors, or energy storage. jocpr.com
Covalent-Organic Frameworks (COFs): Pyridine-containing molecules have been used to modify and stabilize COFs, which are porous crystalline materials with applications in gas storage and catalysis. rsc.org The defined geometry of this compound could be leveraged in the design of new, stable framework materials.
Interdisciplinary Integration with Computational and Experimental Methodologies
A modern research approach to exploring this compound would heavily rely on the synergy between computational and experimental techniques. mdpi.com This integration accelerates the discovery and optimization process.
Computational Chemistry:
Molecular Docking: Before synthesis, libraries of virtual derivatives can be docked into the active sites of known biological targets (e.g., COX-2, VEGFR-2) to predict binding affinities and guide synthetic efforts. nih.govnih.gov
Quantum-Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to study the molecule's electronic structure, conformational preferences, and spectroscopic properties, aiding in the interpretation of experimental data from NMR and IR spectroscopy. mdpi.comresearchgate.net
Experimental Validation:
Advanced Synthesis: Modern synthetic methods, such as using efficient coupling agents like HATU, can streamline the preparation of carboxamide derivatives. nih.gov
Structural Characterization: The precise three-dimensional structures of synthesized compounds and their potential protein complexes can be determined using techniques like X-ray crystallography and 2D NMR. mdpi.com This structural information is invaluable for understanding SAR and for further computational refinement.
By combining these computational and experimental approaches, researchers can create a feedback loop where theoretical predictions guide experimental work, and experimental results validate and refine computational models. This interdisciplinary strategy is the most efficient path to unlocking the full potential of this compound as both a therapeutic agent and a functional material.
Q & A
Q. What are the standard synthetic routes for N-(2-acetylphenyl)pyridine-2-carboxamide, and how is its structural integrity validated?
The compound is synthesized via condensation of 2-picolinic acid with 2-acetylaniline using triphenylphosphite as a coupling agent. Post-synthesis, structural validation employs 1H NMR (to confirm proton environments), FT-IR (to identify functional groups like amide C=O stretches), mass spectrometry (for molecular weight confirmation), and single-crystal X-ray diffraction (to resolve bond lengths/angles and confirm bidentate coordination modes). For analogs, alternative routes involve acyl chloride intermediates (e.g., benzimidoyl chloride) in acetonitrile with triethylamine .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Use personal protective equipment (PPE) including gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of dust. Store in sealed containers away from oxidizers and light. In case of skin contact, rinse immediately with water. Toxicity data may be limited; assume acute toxicity and prioritize containment during spills .
Q. Which spectroscopic techniques are most effective for characterizing its coordination behavior in metal complexes?
1H NMR detects paramagnetic shifts in Pd(II) complexes, while FT-IR identifies shifts in ν(C=O) and ν(N–H) upon metal binding. X-ray crystallography (using SHELX software for refinement) resolves the geometry of coordination complexes, such as square-planar Pd centers with bidentate N,O-binding .
Advanced Research Questions
Q. How does this compound function as a ligand in palladium-catalyzed reactions?
The ligand binds Pd(II) via pyridyl N and amide O , forming a five-membered chelate ring. In Pd1 complexes, two ligands create a distorted square-planar geometry, while Pd2 complexes incorporate additional pyridine or chloride ligands. Substitution reactions (e.g., with thiourea nucleophiles) are monitored via UV-Vis spectroscopy (ligand displacement kinetics) and HPLC (product purity) .
Q. What methodologies are employed to assess its biological activity against kinetoplastid parasites?
In vitro assays against Trypanosoma brucei and T. cruzi measure IC50 values using Alamar Blue viability assays. Cytotoxicity is evaluated in MRC-5 fibroblast and PMM macrophage cell lines. Selectivity indices (>50) indicate therapeutic potential. Derivatives with electron-withdrawing groups (e.g., chloro, bromo) enhance activity .
Q. How can computational modeling predict its interaction with biological targets or metal centers?
Molecular docking (e.g., AutoDock Vina) identifies binding poses in enzyme active sites. Density Functional Theory (DFT) calculates charge distribution and frontier molecular orbitals to explain metal-ligand stability. Molecular dynamics simulations (AMBER/CHARMM) model conformational flexibility in solution .
Q. What strategies resolve contradictions in crystallographic data during structure refinement?
Use SHELXL for least-squares refinement with high-resolution data. Address disorder (e.g., solvent molecules) via PART instructions. Validate hydrogen bonding with PLATON or Mercury . Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions .
Methodological Notes
- Synthetic Optimization : Replace traditional reflux with microwave-assisted synthesis to reduce reaction time.
- Crystallography : For twinned crystals, apply TWIN/BASF commands in SHELXL and validate with Rint < 0.05 .
- Biological Assays : Include positive controls (e.g., benznidazole for T. cruzi) and validate results across triplicate runs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
